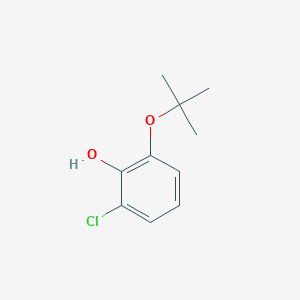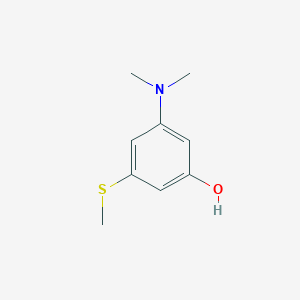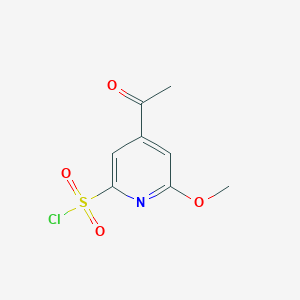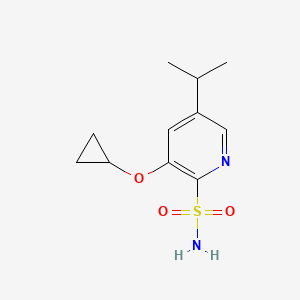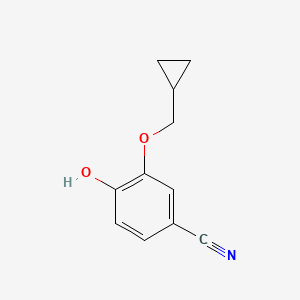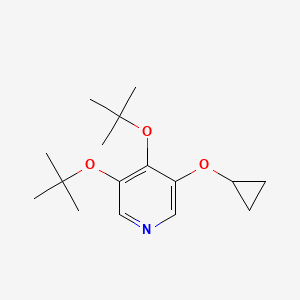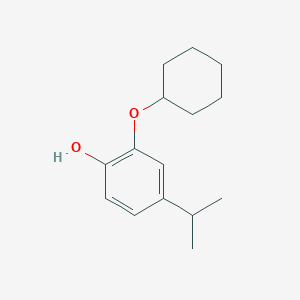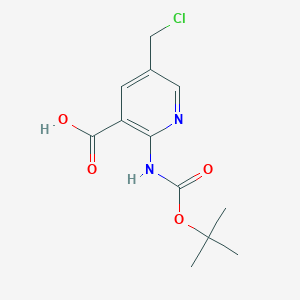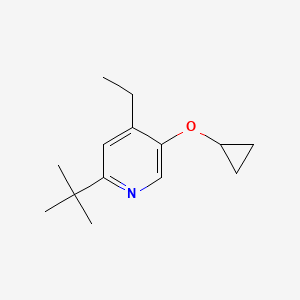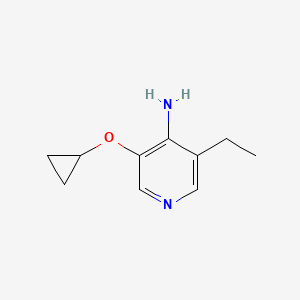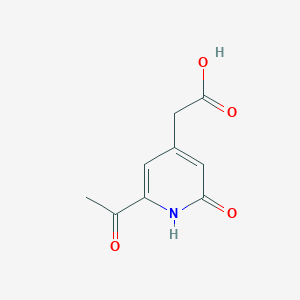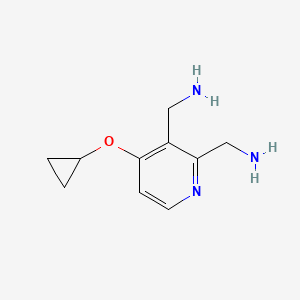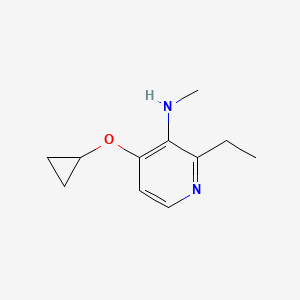
4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group, an ethyl group, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the introduction of the cyclopropoxy group can be achieved through nucleophilic substitution reactions. The ethyl and N-methyl groups can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropoxy-2-ethylpyridine: Lacks the N-methyl group, which may affect its reactivity and biological activity.
2-Ethyl-N-methylpyridin-3-amine: Lacks the cyclopropoxy group, which may influence its chemical properties and applications.
4-Cyclopropoxy-N-methylpyridin-3-amine: Lacks the ethyl group, which may alter its overall molecular interactions.
Uniqueness
4-Cyclopropoxy-2-ethyl-N-methylpyridin-3-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-ethyl-N-methylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-3-9-11(12-2)10(6-7-13-9)14-8-4-5-8/h6-8,12H,3-5H2,1-2H3 |
Clé InChI |
AJAJKHBDTORNSN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1NC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


